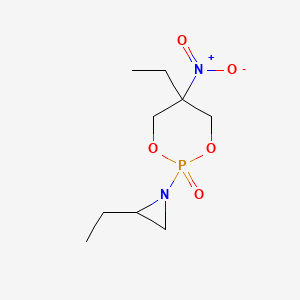
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide is an organic compound with the molecular formula C11H12I2N2O2. This compound is known for its unique structure, which includes two iodine atoms, a methoxy group, and a propan-2-ylideneamino group attached to a benzamide core . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . The final step involves the condensation of the iodinated intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may activate protein dephosphorylation pathways, further contributing to its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
4-ethoxy-3,5-diiodo-N-(propan-2-ylideneamino)benzamide: Similar structure with an ethoxy group instead of a methoxy group.
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate: Contains a methoxyphenoxy group instead of a methoxy group.
Uniqueness
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual iodine atoms and methoxy group make it particularly effective in certain chemical reactions and biological assays .
Propiedades
Número CAS |
23959-63-9 |
|---|---|
Fórmula molecular |
C11H12I2N2O2 |
Peso molecular |
458.03 g/mol |
Nombre IUPAC |
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C11H12I2N2O2/c1-6(2)14-15-11(16)7-4-8(12)10(17-3)9(13)5-7/h4-5H,1-3H3,(H,15,16) |
Clave InChI |
YURFZBVWOZUKAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC(=C(C(=C1)I)OC)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



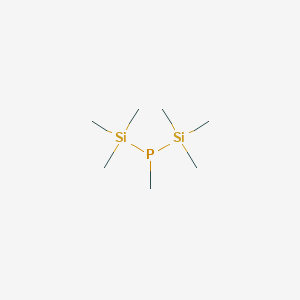
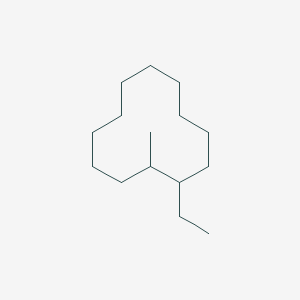
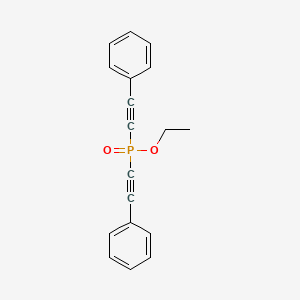
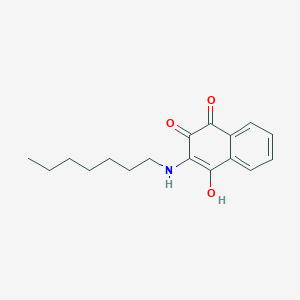
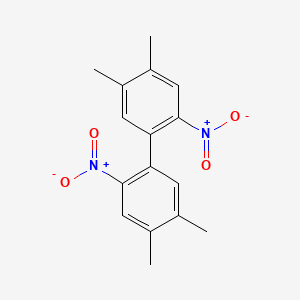
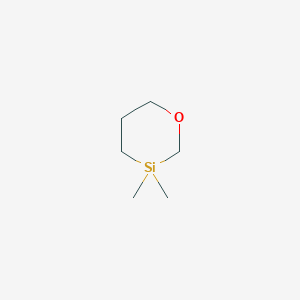

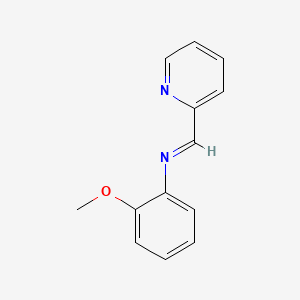
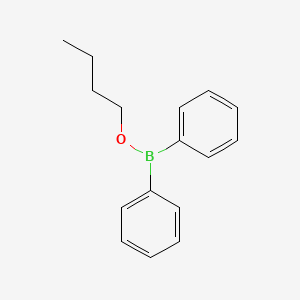
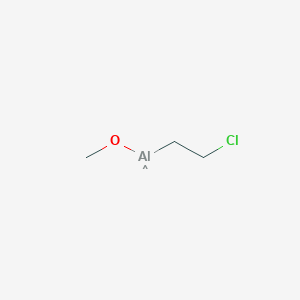
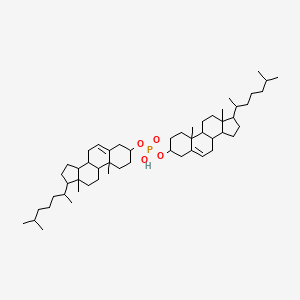
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
